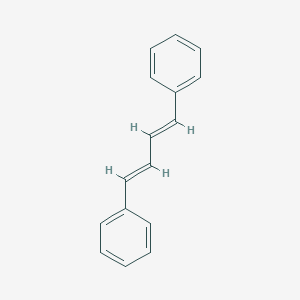
反式,反式-1,4-二苯基-1,3-丁二烯
描述
1,4-Diphenyl-(1E,3E)-1,3-butadiene is an organic compound with the molecular formula C16H14. It is also known as trans,trans-1,4-diphenyl-1,3-butadiene. This compound is characterized by its conjugated diene system, which consists of alternating double bonds between carbon atoms, and phenyl groups attached to the terminal carbon atoms. The presence of these conjugated double bonds imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
科学研究应用
1,4-二苯基-(1E,3E)-1,3-丁二烯在科学研究中具有广泛的应用,包括:
-
化学: :用作合成更复杂有机分子的构建块。 其共轭二烯体系使其成为各种有机反应中有价值的中间体 .
-
生物学: :研究其潜在的生物活性,包括其与生物大分子相互作用 .
生化分析
Biochemical Properties
trans,trans-1,4-Diphenyl-1,3-butadiene interacts with Rieke metal complexes of barium and strontium to prepare metal-diene reagents . These reagents are used for carbocyclization with dichloroalkanes .
Cellular Effects
Given its interactions with metal-diene reagents, it may influence cellular processes related to these compounds .
Molecular Mechanism
The molecular mechanism of trans,trans-1,4-Diphenyl-1,3-butadiene involves its reaction with Rieke metal complexes to form metal-diene reagents . These reagents can then interact with dichloroalkanes to undergo carbocyclization .
Metabolic Pathways
Given its known interactions with metal-diene reagents, it may be involved in pathways related to these compounds .
准备方法
合成路线和反应条件
1,4-二苯基-(1E,3E)-1,3-丁二烯可以通过多种方法合成,包括维蒂希反应和赫克反应。
-
维蒂希反应: :该方法涉及在强碱(如氢化钠)的存在下,苄基三苯基鏻氯化物与苯甲醛反应。 反应通过形成一个鏻叶立德中间体进行,然后与醛反应形成所需的二烯产物 .
-
赫克反应: :该方法涉及钯催化的苯乙烯与合适的卤化物(如1,4-二溴苯)偶联。 该反应通常在碱(如三乙胺)和溶剂(如二甲基甲酰胺)的存在下进行 .
工业生产方法
虽然上述方法适用于实验室规模的合成,但1,4-二苯基-(1E,3E)-1,3-丁二烯的工业生产可能涉及更有效和可扩展的工艺。 这些方法通常利用连续流反应器和优化的反应条件来实现高产率和产物纯度 .
化学反应分析
反应类型
1,4-二苯基-(1E,3E)-1,3-丁二烯会发生多种类型的化学反应,包括:
-
狄尔斯-阿尔德反应: :该化合物可以在狄尔斯-阿尔德反应中作为二烯体与亲二烯体(如马来酸酐)反应。 该反应通常在温和的条件下进行,形成环己烯衍生物 .
常用试剂和条件
狄尔斯-阿尔德反应: 马来酸酐,甲苯作为溶剂,温和加热条件.
氧化: 高锰酸钾水溶液或臭氧在有机溶剂中.
取代: 亲电试剂,如溴或硝酸,在催化剂的存在下.
主要形成的产物
作用机制
1,4-二苯基-(1E,3E)-1,3-丁二烯在化学反应中的作用机制涉及其共轭二烯体系,它可以参与多种类型的反应,包括环加成和亲电取代。 该化合物能够进行这些反应是由于共轭体系内电子的离域,这稳定了反应中间体并促进了新的化学键的形成 .
相似化合物的比较
1,4-二苯基-(1E,3E)-1,3-丁二烯可以与其他类似化合物进行比较,例如:
-
1,3-丁二烯: :一种没有苯基基团的更简单的二烯体。 它比1,4-二苯基-(1E,3E)-1,3-丁二烯反应性更强但稳定性更低 .
-
1,4-二苯基-1,3-丁二烯: :一种具有不同立体化学的类似化合物。 它可能表现出不同的反应性和物理性质 .
-
1,4-二苯基-2-丁烯: :一种具有不同双键排列的相关化合物。 与1,4-二苯基-(1E,3E)-1,3-丁二烯相比,它具有不同的化学性质和反应性 .
1,4-二苯基-(1E,3E)-1,3-丁二烯的独特性在于其特定的共轭二烯体系和苯基的存在,赋予该化合物独特的化学和物理性质 .
属性
IUPAC Name |
[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLKFZNIIQFQBS-FNCQTZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022459 | |
| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,4-Diphenyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000354 [mmHg] | |
| Record name | 1,4-Diphenyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
538-81-8, 886-65-7 | |
| Record name | 1,4-Diphenyl-1,3-butadiene, (1E,3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,trans-3-butadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diphenylbuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P15V6543 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans,trans-1,4-diphenyl-1,3-butadiene?
A1: trans,trans-1,4-Diphenyl-1,3-butadiene has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.
Q2: What spectroscopic techniques are useful for characterizing trans,trans-1,4-diphenyl-1,3-butadiene?
A2: Several spectroscopic techniques are valuable for characterizing this compound. These include:
- NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and connectivity of atoms within the molecule. [, , ]
- UV-Visible Absorption Spectroscopy: Useful for studying the electronic transitions of the molecule, particularly those associated with the conjugated π system. [, , ]
- Fluorescence Spectroscopy: Can reveal information about the excited state behavior of the molecule, including its fluorescence quantum yield and lifetime. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: Employed to study the formation and behavior of radical species, often generated during photochemical reactions. [, ]
Q3: How does the solubility of trans,trans-1,4-diphenyl-1,3-butadiene vary in different solvents?
A3: The solubility of trans,trans-1,4-diphenyl-1,3-butadiene is influenced by the nature of the solvent. It shows good solubility in non-polar solvents like hexane and cyclohexane. Its solubility decreases in polar solvents like alcohols and water. [, ]
Q4: What factors can influence the stability of trans,trans-1,4-diphenyl-1,3-butadiene?
A4: The stability of this compound can be affected by:
- Light: Exposure to UV light can induce photoisomerization and other photochemical reactions, leading to degradation. [, , ]
- Oxygen: In the presence of photosensitizers and light, trans,trans-1,4-diphenyl-1,3-butadiene can undergo photooxidation reactions with singlet oxygen. [, , ]
Q5: Can trans,trans-1,4-diphenyl-1,3-butadiene act as a ligand in metal complexes?
A5: Yes, trans,trans-1,4-diphenyl-1,3-butadiene can coordinate to transition metals like titanium, forming complexes relevant to catalytic applications. []
Q6: What type of reactions can be catalyzed by metal complexes containing trans,trans-1,4-diphenyl-1,3-butadiene as a ligand?
A6: Titanium(II) complexes with this compound have demonstrated catalytic activity in the dimerization of 1,3-butadiene. []
Q7: How has computational chemistry been used to study trans,trans-1,4-diphenyl-1,3-butadiene?
A7: Computational studies have provided insights into:
- Photoisomerization Mechanisms: Ab initio calculations and molecular dynamics simulations have been employed to investigate the pathways and dynamics of photoisomerization reactions. [, , ]
- Conformer Energetics: Computational methods help determine the relative energies of different conformers (e.g., s-cis and s-trans) of the molecule. []
- Interactions with Cyclodextrins: Modeling studies can provide information about the binding modes and energetics of trans,trans-1,4-diphenyl-1,3-butadiene with cyclodextrins. []
Q8: How does the presence of a methyl group affect the photoisomerization of trans,trans-1,4-diphenyl-1,3-butadiene derivatives?
A8: Introducing a single methyl group on either the phenyl ring or the conjugated double bond of trans,trans-1,4-diphenyl-1,3-butadiene has been shown to enhance photoisomerization efficiency, according to ab initio trajectory surface hopping dynamics simulations. []
Q9: What are the primary photochemical reactions of trans,trans-1,4-diphenyl-1,3-butadiene?
A9: This compound undergoes several key photochemical reactions:
- Photoisomerization: It can isomerize to its cis,trans- and cis,cis- isomers upon UV irradiation. [, , ]
- Photooxidation: In the presence of photosensitizers and oxygen, it can undergo reactions with singlet oxygen, leading to the formation of oxidized products. [, , ]
- Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with certain molecules, such as 7-aminocoumarins, upon photoexcitation. []
Q10: How does the solvent environment influence the photophysical properties of trans,trans-1,4-diphenyl-1,3-butadiene?
A10: The solvent polarity and polarizability can significantly affect:
- Fluorescence Quantum Yield: The fluorescence quantum yield is generally higher in non-polar solvents compared to polar solvents. [, ]
- Fluorescence Lifetime: The fluorescence lifetime also tends to be longer in less polar solvents. [, ]
- Emission Spectra: The position and shape of the fluorescence emission spectra can be influenced by solvent polarity. [, ]
Q11: What analytical techniques are commonly used to study trans,trans-1,4-diphenyl-1,3-butadiene and its reactions?
A11: Common techniques include:
- Gas Chromatography (GC): Useful for separating and analyzing the different isomers of diphenylbutadiene and for quantifying reaction products. [, ]
- Mass Spectrometry (MS): Used in conjunction with GC or HPLC for the identification and characterization of diphenylbutadiene and its reaction products. []
Q12: What is known about the environmental fate and degradation of trans,trans-1,4-diphenyl-1,3-butadiene?
A12: Limited information is available on its environmental persistence and degradation pathways. As with many organic compounds, it may undergo photodegradation or biodegradation in the environment. Further research is needed to assess its potential ecological impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


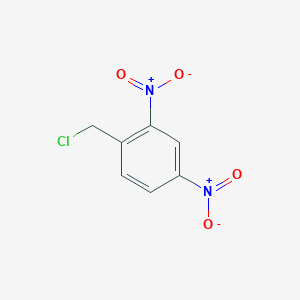
![4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione](/img/structure/B188746.png)
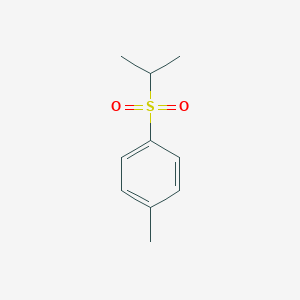
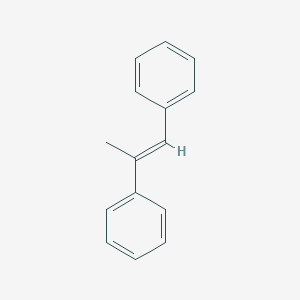
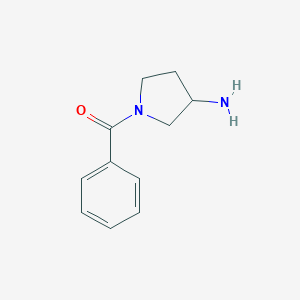
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
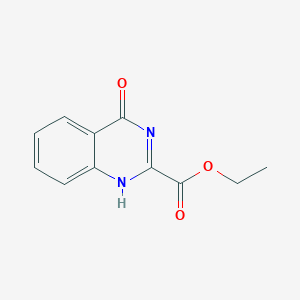


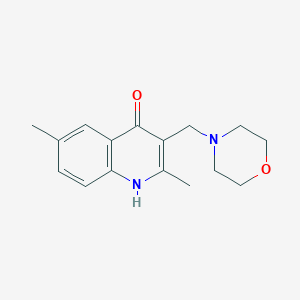
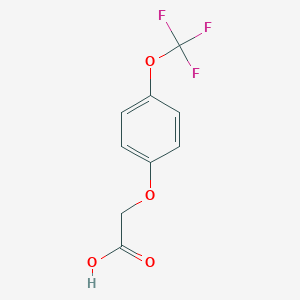
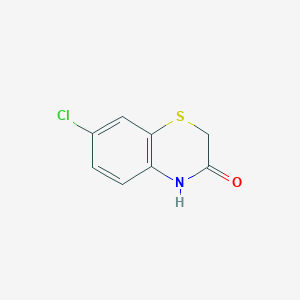
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
